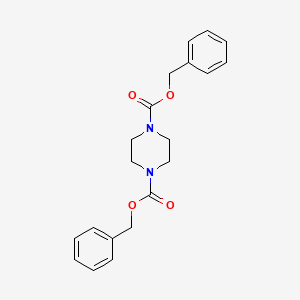

Dibenzyl piperazine-1,4-dicarboxylate

Beschreibung

Historical Context of Piperazine (B1678402) Core in Chemical Research

The journey of piperazine in chemical research began with its initial synthesis and characterization. Its simple, symmetrical structure, featuring a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, quickly attracted the attention of chemists. Early research focused on understanding its fundamental properties, including its basicity and reactivity. Over the decades, the piperazine core has been incorporated into a multitude of more complex molecules, leading to a rich and diverse chemistry. Its presence in numerous biologically active compounds has further cemented its significance in the scientific literature.

Overview of Dicarboxylate Functionalization in Heterocyclic Systems

The functionalization of heterocyclic rings is a key strategy for modulating their physical, chemical, and biological properties. Dicarboxylate functionalization, in particular, involves the introduction of two carboxylate groups onto the heterocyclic scaffold. This modification can significantly impact a molecule's polarity, solubility, and ability to participate in hydrogen bonding. In the context of N-heterocycles like piperazine, dicarboxylate functionalization at the nitrogen atoms to form dicarbamates is a common and powerful technique. This approach not only serves to protect the nitrogen atoms during multi-step syntheses but also allows for the introduction of various ester groups, thereby fine-tuning the steric and electronic properties of the molecule.

Rationale for Research Focus on Dibenzyl Piperazine-1,4-dicarboxylate

The specific focus on Dibenzyl piperazine-1,4-dicarboxylate, also known as N,N'-bis(carbobenzyloxy)piperazine, stems from its utility as a key intermediate in organic synthesis. The benzyl (B1604629) groups of the carbobenzyloxy (Cbz) protecting groups can be readily removed under specific conditions, allowing for the selective deprotection of the piperazine nitrogens. This controlled manipulation is crucial in the construction of complex, unsymmetrically substituted piperazine derivatives. The study of its synthesis, conformation, and reactivity provides valuable insights for the strategic design of more elaborate molecular architectures.

Structure

3D Structure

Eigenschaften

IUPAC Name |

dibenzyl piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-19(25-15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)26-16-18-9-5-2-6-10-18/h1-10H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOZWUVZSJIZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dibenzyl Piperazine 1,4 Dicarboxylate

Direct Acylation Routes from Piperazine (B1678402)

The most common and direct method for synthesizing dibenzyl piperazine-1,4-dicarboxylate involves the N-acylation of piperazine with a suitable benzylating agent. This approach is favored for its straightforward nature.

Utilizing Benzyl (B1604629) Chloroformate as a Reagent

The reaction of piperazine with benzyl chloroformate is a widely employed method for the preparation of dibenzyl piperazine-1,4-dicarboxylate. This reaction proceeds via a nucleophilic acyl substitution where the secondary amine groups of the piperazine ring attack the electrophilic carbonyl carbon of benzyl chloroformate. The process typically involves the reaction of two equivalents of benzyl chloroformate with one equivalent of piperazine to achieve disubstitution. A base is required to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product.

Investigation of Reaction Conditions and Solvent Effects

The efficiency and outcome of the direct acylation of piperazine are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Dichloromethane (CH₂Cl₂) is a commonly used solvent as it effectively dissolves the reactants and does not participate in the reaction. researchgate.net

Base Selection: An appropriate base is crucial for scavenging the HCl produced. Organic bases such as triethylamine (B128534) (TEA) are frequently used because they are soluble in organic solvents and their corresponding hydrochloride salt can often be easily removed by filtration or washing. researchgate.net Inorganic bases can also be employed, depending on the specific reaction setup.

Temperature Control: The reaction is typically carried out at reduced temperatures, often starting at 0 °C, to control the exothermic nature of the reaction and to minimize the formation of potential side products.

A typical experimental procedure involves dissolving piperazine in a suitable solvent like dichloromethane, followed by the addition of a base such as triethylamine. researchgate.net The mixture is then cooled, and benzyl chloroformate is added dropwise to manage the reaction's exothermicity. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for a period to ensure completion.

Table 1: Representative Reaction Conditions for Direct Acylation

| Reactant A | Reactant B | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperazine | Benzyl Chloroformate | Triethylamine | Dichloromethane | 0 °C to RT | High | N/A |

| Piperazine | Benzyl Bromide | Triethylamine | Dichloromethane | RT | 76% | researchgate.netnih.gov |

Note: This table is interactive. You can sort and filter the data.

Strategies for Controlled Disubstitution

Achieving selective 1,4-disubstitution of the symmetric piperazine ring is a primary challenge, as reactions can potentially yield mixtures of mono-substituted, di-substituted, and unreacted starting material.

Stepwise Benzoylation/Acylation Approaches

Another strategy to favor mono-substitution, if desired as an intermediate, is to use a large excess of piperazine. For the synthesis of the disubstituted product, controlling the stoichiometry with slightly more than two equivalents of the acylating agent is common.

Protonation of one of the piperazine nitrogen atoms can be used as a simple protecting group strategy to facilitate mono-substitution, after which the second nitrogen can be acylated. nih.gov This method avoids the need for traditional protecting groups like Boc, which require additional synthesis and deprotection steps. nih.gov

Minimization of Side Product Formation

The primary side product in the synthesis of 1,4-disubstituted piperazines is the mono-substituted derivative. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of the acylating agent (benzyl chloroformate) can help drive the reaction to completion and ensure full disubstitution.

Another potential side reaction is the formation of 1,4-dibenzylpiperazine, which can occur if the reaction is carried out at too high a temperature or with an excess of benzyl chloride as the reagent, which is structurally different from benzyl chloroformate. wikipedia.org

Purification techniques are essential to remove any unreacted starting materials or side products. Recrystallization is often an effective method for purifying the solid dibenzyl piperazine-1,4-dicarboxylate product. researchgate.net Washing the crude product with water can help remove water-soluble impurities like the triethylamine hydrochloride salt. researchgate.net

Enantioselective Synthesis of Chiral Dibenzyl Piperazine-1,4-dicarboxylate Derivatives

The synthesis of enantiomerically pure chiral derivatives of dibenzyl piperazine-1,4-dicarboxylate typically starts with a chiral piperazine precursor. For instance, 3-substituted piperazine-2-acetic acid esters can be synthesized in an optically pure form from amino acids. nih.gov These chiral piperazine scaffolds can then undergo N-acylation with benzyl chloroformate to yield the corresponding chiral dibenzyl piperazine-1,4-dicarboxylate derivatives. The key to this approach is the initial synthesis of the chiral piperazine core, which can be achieved through methods like aza-Michael reactions followed by intramolecular ring closure. nih.gov

The development of synthetic routes to chiral piperazines is an active area of research, with methods such as diaza-Cope rearrangements being explored to create stereochemically defined piperazine structures that can serve as precursors. researchgate.net

Asymmetric Transformations Leading to Chiral Centers

The introduction of chiral centers into the piperazine ring is of significant interest in medicinal chemistry due to the stereospecific interactions of enantiomers with biological targets. thieme-connect.comrsc.org Asymmetric synthesis of chiral piperazine derivatives can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and starting from a chiral pool. rsc.orgnih.gov

One notable approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a pathway to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These chiral piperazin-2-ones can then be converted into chiral piperazines. dicp.ac.cnrsc.org Another strategy employs the asymmetric synthesis of chiral aryl aziridinyl ketones, which can be transformed into highly functionalized chiral piperazine derivatives. thieme-connect.com The use of chiral auxiliaries, such as (R)-(−)-phenylglycinol, has also been reported for the asymmetric synthesis of 2-methylpiperazine. rsc.org

Table 1: Asymmetric Synthesis Approaches for Chiral Piperazine Derivatives

| Method | Key Features | Outcome |

|---|---|---|

| Palladium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of pyrazin-2-ols | Chiral disubstituted piperazin-2-ones with high diastereo- and enantioselectivity. dicp.ac.cnrsc.org |

| Chiral Aryl Aziridinyl Ketones | Conversion to aziridine-fused bicyclic imines followed by reduction and ring-opening | Highly functionalized 2,3,5-trisubstituted piperazine derivatives. thieme-connect.com |

| Chiral Auxiliaries | Use of compounds like (R)-(−)-phenylglycinol | Asymmetric synthesis of specific piperazine derivatives, such as 2-methylpiperazine. rsc.org |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials (e.g., amino acids) | Synthesis of homochiral bicyclic piperazines. rsc.org |

Enzymatic Approaches in Piperazine Derivative Synthesis

Enzymatic synthesis represents a green and highly selective alternative for the production of chiral compounds. While specific enzymatic routes to dibenzyl piperazine-1,4-dicarboxylate are not extensively detailed in the provided results, the general application of enzymes in the synthesis of chiral amines and heterocycles is well-established. Enzymes, such as lipases and transaminases, can be employed for the kinetic resolution of racemic piperazine precursors or for the asymmetric synthesis of chiral intermediates. These biocatalytic methods offer high enantioselectivity under mild reaction conditions.

Purification Techniques for Synthetic Intermediates and Final Products

The purification of dibenzyl piperazine-1,4-dicarboxylate and its synthetic intermediates is crucial to obtain a product of high purity. Common purification techniques for piperazine derivatives include crystallization, chromatography, and salt formation. google.comnih.gov

Crystallization is a widely used method for purifying solid compounds. google.com The choice of solvent is critical and can significantly impact the yield and purity of the final product. For instance, piperazine derivatives can be recrystallized from solvents like isopropyl alcohol. nih.gov

Column chromatography is another effective technique for separating the desired compound from impurities. Flash chromatography is often employed for the purification of piperazine derivatives. thieme-connect.de

The formation of salts, such as dihydrochlorides, can be an effective purification strategy. orgsyn.org The impure piperazine derivative can be converted into a salt, which is then purified by crystallization. The pure salt can subsequently be neutralized to yield the purified free base. For example, piperazine can be purified by forming piperazine diacetate, which precipitates from an acetone (B3395972) solution. google.com

Table 2: Purification Techniques for Piperazine Derivatives

| Technique | Description | Application Example |

|---|---|---|

| Crystallization | Separation of a solid solute from a solution by cooling or evaporating the solvent. | Recrystallization of piperazine derivatives from isopropyl alcohol. nih.gov |

| Column Chromatography | Separation of a mixture based on the differential adsorption of compounds to a stationary phase. | Purification of piperazines by flash chromatography. thieme-connect.de |

| Salt Formation | Conversion of the base into a salt to facilitate purification by crystallization. | Purification of piperazine via the formation of piperazine diacetate. google.com |

| Extraction | Separation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent. | Extraction of piperazine from aqueous solutions using chloroform (B151607) after basification. researchgate.net |

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of Dibenzyl piperazine-1,4-dicarboxylate by mapping the chemical environments of its constituent proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of Dibenzyl piperazine-1,4-dicarboxylate is expected to exhibit distinct signals corresponding to the three primary proton environments: the aromatic protons of the benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, and the piperazine (B1678402) ring protons. Due to the molecule's symmetry, the protons on the two benzyl groups and the two halves of the piperazine ring are chemically equivalent.

Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings would typically appear as a complex multiplet in the aromatic region of the spectrum.

Benzylic Protons (O-CH₂-Ph): The four protons of the two benzylic methylene groups are expected to produce a singlet, as they are adjacent to a quaternary oxygen atom and thus show no coupling to neighboring protons.

Piperazine Protons (-CH₂-N-CH₂-): The eight protons of the piperazine ring are chemically equivalent and are anticipated to appear as a single signal, typically a singlet, reflecting the rapid chair-to-chair interconversion of the ring at room temperature.

Table 1: Predicted ¹H NMR Chemical Shift Data for Dibenzyl piperazine-1,4-dicarboxylate

| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 10H |

| Benzylic (CH₂) | ~5.1 | Singlet | 4H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides complementary information, identifying the distinct carbon environments within the molecule. For the symmetrically substituted Dibenzyl piperazine-1,4-dicarboxylate, the spectrum is expected to be relatively simple.

Carbonyl Carbon (C=O): The carbamate (B1207046) carbonyl carbon is expected to resonate in the downfield region of the spectrum.

Aromatic Carbons (C₆H₅): The phenyl rings would show signals corresponding to the substituted (ipso) carbon and the ortho, meta, and para carbons.

Benzylic Carbon (O-CH₂-Ph): The carbon of the benzylic methylene group.

Piperazine Carbons (-CH₂-N-CH₂-): The carbons of the piperazine ring are expected to produce a single signal due to molecular symmetry.

Table 2: Predicted ¹³C NMR Chemical Shift Data for Dibenzyl piperazine-1,4-dicarboxylate

| Carbon Type | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | ~155 |

| Aromatic (ipso-C) | ~137 |

| Aromatic (CH) | ~128 |

| Benzylic (CH₂) | ~67 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The conformational behavior of N-acylated piperazines can be complex. nih.gov The partial double bond character of the amide (carbamate) linkage can lead to restricted rotation, potentially resulting in different conformers (rotamers). nih.govnih.gov Furthermore, the piperazine ring itself can undergo chair-to-chair interconversion. nih.gov

Temperature-dependent NMR studies are a powerful tool for investigating these dynamic processes. nih.govnih.gov By recording spectra at various temperatures, it is possible to observe the coalescence of signals, where distinct peaks from different conformers merge into a single averaged signal at higher temperatures. nih.govnih.gov The temperature at which coalescence occurs can be used to calculate the activation energy barriers (ΔG‡) for bond rotation and ring inversion, providing critical data on the molecule's stereochemical stability and flexibility. nih.gov For some N,N'-substituted piperazines, two distinct coalescence points have been observed, corresponding to the separate energy barriers for amide bond rotation and ring interconversion. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The fragmentation pattern is characteristic of the molecule's structure. For piperazine analogues, cleavage of the C-N bonds within the piperazine ring and between the ring and its substituents are common fragmentation pathways. xml-journal.net

For Dibenzyl piperazine-1,4-dicarboxylate, a prominent fragmentation pathway is the cleavage of the benzylic C-O bond. This would lead to the formation of a highly stable benzyl cation or, more likely, the tropylium (B1234903) ion through rearrangement, resulting in a characteristic high-abundance peak at a mass-to-charge ratio (m/z) of 91. xml-journal.net This m/z 91 fragment is a common feature in the mass spectra of benzyl-containing compounds. xml-journal.net Further fragmentation would involve cleavages of the piperazine ring and losses of carbon dioxide.

Table 3: Predicted Key Fragments in the EI-MS of Dibenzyl piperazine-1,4-dicarboxylate

| Fragment Structure | Predicted m/z | Identity |

|---|---|---|

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [C₈H₉O₂]⁺ | 151 | Benzyl dicarbonate (B1257347) fragment |

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its precise elemental formula. The calculated exact mass for the molecular formula of Dibenzyl piperazine-1,4-dicarboxylate, C₂₀H₂₂N₂O₄, is 354.15795719 Da. nih.gov HRMS can confirm this mass with high precision (typically within 5 ppm), which serves as definitive proof of the compound's elemental composition. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Elucidation

Comprehensive searches for tandem mass spectrometry (MSn) data, which would elucidate the fragmentation pathways of Dibenzyl piperazine-1,4-dicarboxylate, did not yield specific experimental studies. This type of analysis is crucial for confirming the molecular structure by breaking down the parent ion and analyzing its constituent fragments, but such detailed reports for this particular compound are not available in the surveyed scientific literature.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Similarly, a detailed Fourier-Transform Infrared (FT-IR) spectrum with assigned vibrational frequencies for Dibenzyl piperazine-1,4-dicarboxylate could not be located. While a theoretical analysis would predict characteristic absorption bands for its functional groups—such as the carbonyl (C=O) stretch of the carbamate, C-N stretching of the piperazine ring, C-O stretching, and aromatic C-H bands from the benzyl groups—published experimental spectra to confirm these specific wavenumbers are unavailable.

X-ray Crystallography for Solid-State Structure Determination

No specific X-ray crystallography studies for Dibenzyl piperazine-1,4-dicarboxylate were found in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. This indicates that the precise three-dimensional arrangement of the atoms, bond lengths, and bond angles in the solid state has not been publicly reported.

Without crystallographic data, a definitive experimental analysis of the piperazine ring's conformation in the crystalline state is not possible. In many related piperazine derivatives, the ring typically adopts a stable "chair" conformation. However, without experimental validation through X-ray diffraction, the specific conformation for Dibenzyl piperazine-1,4-dicarboxylate remains unconfirmed.

Detailed information on the intermolecular packing interactions, such as hydrogen bonding or π-stacking, within the crystal lattice of Dibenzyl piperazine-1,4-dicarboxylate is contingent on crystallographic studies. As no such studies have been published, a scientifically accurate description of these interactions cannot be provided.

Analysis of Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis transforms the complex, delocalized molecular orbitals into localized natural bond orbitals that correspond to the familiar Lewis structure elements such as lone pairs, core orbitals, and bonds.

For a molecule like Dibenzyl piperazine-1,4-dicarboxylate, an NBO analysis would focus on several key aspects:

Hybridization: The analysis would determine the hybridization of the atomic orbitals on the nitrogen, carbon, and oxygen atoms. The nitrogen atoms within the piperazine ring are expected to exhibit sp³ hybridization, consistent with their tetrahedral geometry in a chair conformation. The carbonyl carbons of the dicarboxylate groups would be sp² hybridized, reflecting their planar bonding environment.

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges on each atom. The nitrogen and oxygen atoms are expected to carry significant negative charges due to their high electronegativity, while the adjacent carbon atoms would be more electropositive.

A hypothetical table of significant donor-acceptor interactions and their stabilization energies for a related piperazine derivative is presented below to illustrate the type of data obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ(C-C) | 1.5 - 3.0 |

| LP (1) N | σ(C-H) | 0.5 - 1.5 |

| LP (1) O | σ(N-C) | 2.0 - 4.0 |

| π (C=O) | π(C-C) of Benzyl | 0.8 - 2.5 |

This table is illustrative and based on general principles for similar structures, as specific data for Dibenzyl piperazine-1,4-dicarboxylate is not available.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This approach allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r).

For Dibenzyl piperazine-1,4-dicarboxylate, an AIM analysis would involve locating the critical points of the electron density, where the gradient of the density is zero. The key parameters derived from this analysis include:

Bond Critical Points (BCPs): These points are found between two bonded atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the nature of the bond.

For the covalent bonds within the piperazine and benzyl groups (C-C, C-N, C-H), a high value of ρ(r) and a negative value of ∇²ρ(r) are expected, which is characteristic of shared interactions.

For the C=O and C-O bonds of the carboxylate groups, the analysis would quantify their covalent and polar nature.

Topological Parameters: The analysis of ρ(r) and ∇²ρ(r) at the BCPs helps to classify the interactions.

Electron Density (ρ(r)): A higher value indicates a stronger bond.

Laplacian of Electron Density (∇²ρ(r)): A negative value signifies a concentration of electron density, typical of covalent bonds. A positive value indicates a depletion of electron density, characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions.

An illustrative table of AIM parameters for different bonds in a molecule structurally similar to Dibenzyl piperazine-1,4-dicarboxylate is provided below.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| C-N (piperazine) | 0.20 - 0.25 | -0.5 to -0.7 |

| C=O (carboxylate) | 0.35 - 0.40 | -0.2 to -0.4 |

| C-O (carboxylate) | 0.22 - 0.27 | -0.6 to -0.8 |

| C-C (benzyl) | 0.28 - 0.32 | -0.8 to -1.0 |

This table is illustrative and based on general principles for similar structures, as specific data for Dibenzyl piperazine-1,4-dicarboxylate is not available.

AIM analysis would also be instrumental in identifying and characterizing potential weak intramolecular interactions, such as C-H···O or C-H···π interactions, which can influence the conformation and stability of the molecule.

Dibenzyl Piperazine-1,4-dicarboxylate: A Versatile Tool in Advanced Organic Synthesis

Dibenzyl piperazine-1,4-dicarboxylate, a key building block in modern organic chemistry, serves as a versatile scaffold and intermediate in the construction of complex molecular architectures. Its unique structural features, combining a rigid piperazine core with labile benzyloxycarbonyl protecting groups, have positioned it as a valuable asset in the synthesis of diverse heterocyclic compounds with significant applications in medicinal chemistry and materials science. This article explores the multifaceted applications of dibenzyl piperazine-1,4-dicarboxylate in advanced organic synthesis, focusing on its role as a protecting group, a key intermediate in the synthesis of complex scaffolds, and a platform for further functionalization.

Academic Research and Applications

Role as a Protecting Group in Multi-step Synthesis

The carbobenzyloxy (Cbz) groups in Dibenzyl piperazine-1,4-dicarboxylate serve as effective protecting groups for the nitrogen atoms of the piperazine (B1678402) ring. This protection is essential in multi-step synthetic sequences where the piperazine nitrogens might otherwise react with reagents intended for other parts of the molecule. The stability of the Cbz group under a variety of reaction conditions, coupled with its facile removal via catalytic hydrogenation, makes it a valuable tool for synthetic chemists.

Utility in the Synthesis of Substituted Piperazine Derivatives

Dibenzyl piperazine-1,4-dicarboxylate is a key starting material for the synthesis of a wide range of monosubstituted and unsymmetrically disubstituted piperazine derivatives. By selectively removing one or both of the Cbz groups, chemists can introduce different functional groups onto the piperazine nitrogen atoms in a controlled manner. This strategy is widely employed in the synthesis of complex molecules with potential applications in various fields of chemical research.

Conclusion

Dibenzyl piperazine-1,4-dicarboxylate is a chemically significant compound whose value lies primarily in its role as a protected piperazine (B1678402) synthon. Its straightforward synthesis and the well-established chemistry of the carbobenzyloxy protecting group make it an indispensable tool for organic chemists. Further research into its conformational properties and the development of novel applications will continue to enrich the field of heterocyclic chemistry.

Exploration As a Synthetic Scaffold for Investigating Molecular Interactions

Design Principles for Piperazine-Dicarboxylate Derivatives in Molecular Recognition Studies

The design of derivatives based on the piperazine-dicarboxylate scaffold for molecular recognition studies hinges on several key principles that leverage the inherent structural and chemical properties of the core.

Conformational Rigidity and Pre-organization : The piperazine (B1678402) ring typically adopts a stable chair conformation. nih.gov This rigidity helps to pre-organize the substituents attached to it in a defined three-dimensional space, reducing the entropic penalty upon binding to a biological target. This is a crucial principle in designing high-affinity ligands. While the chair form is common, derivatives can also adopt a twist-boat conformation, particularly when bulky substituents create steric strain, offering alternative spatial arrangements for molecular recognition. nih.gov

Vectorial Display of Functionality : The nitrogen atoms and, in substituted versions, the carbon atoms of the piperazine ring act as anchor points from which chemical functionalities can be projected in specific directions. By modifying the carboxylate groups or by functionalizing the ring itself, researchers can create molecules that present hydrogen bond donors, acceptors, and hydrophobic groups in precise orientations to match the binding pockets of target proteins or receptors. whiterose.ac.uknih.gov

Modulation of Physicochemical Properties : The two nitrogen atoms in the piperazine core are basic centers that can be protonated under physiological pH. nih.gov This influences the solubility, bioavailability, and pharmacokinetic properties of the derived compounds. nih.gov The dicarboxylate structure allows for the introduction of various ester or amide groups, which can be used to fine-tune properties like lipophilicity and cell permeability, critical for effective molecular probes and potential therapeutics. scilit.com

Privileged Scaffold Concept : The piperazine ring is considered a "privileged scaffold" because it is a structural motif found in numerous compounds with diverse biological activities, from anticancer to antipsychotic agents. nih.govresearchgate.netrsc.org This suggests that the scaffold itself is well-suited to interact with a variety of biological targets. Design strategies often exploit this by using the piperazine-dicarboxylate core as a central framework to build upon, attaching different pharmacophores to explore new biological activities. nih.govresearchgate.net

These design principles allow chemists to systematically create libraries of piperazine-dicarboxylate derivatives to study and understand the nuanced forces that govern molecular recognition at the biological level.

Chemical Strategies for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. whiterose.ac.uknih.gov However, targeting PPIs with small molecules is challenging due to the large, flat, and often featureless interfaces involved. whiterose.ac.uknih.gov The dibenzyl piperazine-1,4-dicarboxylate scaffold provides a versatile platform for developing modulators that can disrupt or stabilize these critical interactions.

A key strategy involves using the piperazine core to mimic the secondary structures of proteins, such as α-helices or β-sheets, which are often involved in PPIs. whiterose.ac.ukfrontiersin.org The scaffold allows for the precise spatial arrangement of various substituents that can mimic the "hot spot" residues—the key amino acids that contribute most to the binding energy at the PPI interface. nih.gov

Researchers have successfully used computational methods to identify the piperazine scaffold as a suitable base for creating PPI inhibitors. whiterose.ac.uk Guided by these models, libraries of "decorated" piperazines can be synthesized. For instance, bi- and tri-decorated piperazines have been created and evaluated against cancer-related PPI targets like p53/hDM2 and NOXA-B/MCL-1. whiterose.ac.uk These studies demonstrate that by strategically adding different chemical groups to the piperazine core, it is possible to create low molecular weight inhibitors that can effectively compete with natural protein binding partners. whiterose.ac.uk

One notable example involved the structure-based design of 1,4-dibenzoylpiperazine (B181169) derivatives to inhibit the β-catenin/B-cell lymphoma 9 (BCL9) PPI, which is crucial in Wnt signaling pathways implicated in cancer. nih.gov By optimizing the substituents on the benzoyl rings, researchers developed a potent and selective inhibitor that could disrupt the interaction and suppress cancer cell growth. nih.gov

| Target PPI | Scaffold Type | Key Strategy | Outcome |

| p53/hDM2 | Bi- and Tri-decorated Piperazines | Mimic α-helix hot spots | Identified compounds with potential for development into µM inhibitors. whiterose.ac.uk |

| NOXA-B/MCL-1 | Bi- and Tri-decorated Piperazines | Mimic α-helix hot spots | Identified potential starting points for inhibitor design. whiterose.ac.uk |

| β-catenin/BCL9 | 1,4-Dibenzoylpiperazine | Match critical binding elements at the interface | Developed a potent inhibitor that selectively disrupts the interaction and inhibits cancer cell growth. nih.gov |

Development of Derivatives for Receptor Binding Studies

The piperazine scaffold is a cornerstone in the development of ligands for a wide array of biological receptors, particularly G-protein coupled receptors (GPCRs) and sigma receptors. nih.govnih.gov Dibenzyl piperazine-1,4-dicarboxylate serves as a valuable precursor for synthesizing derivatives aimed at these targets. The general strategy involves replacing the benzyl (B1604629) carboxylate groups with other functional moieties to explore structure-activity relationships (SAR).

Studies have focused on creating series of piperazine derivatives to target specific receptors:

Sigma Receptors : A study detailed the synthesis of arylalkyl/arylalkylsulfonyl piperazine derivatives as high-affinity ligands for sigma (σ) receptors. nih.gov Researchers found that halogen-substituted sulfonamides, derived from a piperazine core, displayed high affinity for the σ1 receptor subtype with good selectivity over the σ2 subtype. The length of the carbon chain linking the piperazine and the aryl group was found to be a critical determinant of binding affinity. nih.gov

Chemokine Receptors : In the context of cancer research, the chemokine receptor CCR5 has been identified as a key target. nih.gov Building on a pharmacophore model, scientists expanded from a piperidine (B6355638) core to a piperazine core to further explore the SAR. This led to the synthesis of piperazine-based CCR5 antagonists that showed promising activity against prostate cancer cells. nih.gov

Adrenergic Receptors : The piperazine scaffold has also been used in the molecular design of α1-adrenergic receptor blockers. researchgate.net

The development process often involves comparing piperazine derivatives with their piperidine (a six-membered ring with one nitrogen) counterparts. In some cases, replacing a piperazine ring with a piperidine significantly alters receptor affinity and selectivity, highlighting the importance of the second nitrogen atom in molecular interactions. nih.gov For instance, in a series of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine-containing compounds showed much higher affinity for the σ1 receptor than their piperazine analogues. nih.gov

| Receptor Target | Derivative Class | Key Finding | Reference |

| Sigma-1 (σ1) Receptor | Arylalkylsulfonyl Piperazines | A 3-iodobenzylsulfonyl derivative showed a Ki of 0.96 nM and 96-fold selectivity over the σ2 receptor. nih.gov | nih.gov |

| CCR5 | Substituted Piperazines | Expansion from a piperidine to a piperazine core yielded compounds with promising anti-prostate cancer activity. nih.gov | nih.gov |

| Histamine H3 / Sigma-1 | Phenylpiperazines | Replacing a piperazine core with piperidine dramatically increased affinity for the σ1 receptor. nih.gov | nih.gov |

Precursor for Advanced Chemical Probes

Beyond its role in creating potential therapeutics, dibenzyl piperazine-1,4-dicarboxylate is an important starting material for the synthesis of advanced chemical probes. These probes are specialized molecules used to study biological processes in real-time within complex environments like living cells.

A key area where such precursors are valuable is in the field of bioorthogonal chemistry . nih.govresearchgate.net This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.org A common strategy is to incorporate a small, abiotic functional group (a "bioorthogonal handle") like an azide (B81097) or an alkyne into a biomolecule of interest. nih.govescholarship.org A probe molecule, carrying the corresponding reactive partner, can then be introduced to specifically label the target.

The piperazine-dicarboxylate scaffold can be functionalized to serve as the core of such a probe. For example, one of the benzyl carboxylate groups can be chemically modified to attach a reporter tag (like a fluorophore for imaging) or a reactive group for bioorthogonal ligation (like a strained alkyne for "click" chemistry). nih.gov The other parts of the molecule would be designed to direct the probe to a specific biological target.

The synthesis of these complex probes often requires robust and versatile starting materials. The piperazine ring's stability and the reactivity of the carboxylate groups make dibenzyl piperazine-1,4-dicarboxylate an ideal precursor. The benzyl groups can be removed under specific conditions (e.g., hydrogenation) to reveal carboxylic acids or secondary amines, which can then be coupled to other molecular fragments, enabling a modular approach to probe synthesis. chemicalbook.com This allows for the late-stage introduction of functionalities, which is highly advantageous when working with complex and sensitive molecules like fluorescent dyes or bioorthogonal handles. acs.org

Future Research Trajectories and Methodological Advancements

Development of Greener Synthetic Pathways

The chemical industry's increasing focus on sustainability is driving a paradigm shift in the synthesis of established compounds like dibenzyl piperazine-1,4-dicarboxylate. Traditional synthesis often involves the use of benzyl (B1604629) chloroformate and piperazine (B1678402), which may require stringent reaction conditions and the use of potentially hazardous solvents. chemicalbook.com Future research is aimed at developing more environmentally benign and efficient synthetic routes.

Key areas of exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and green alternative to classical synthetic methods. nsf.govmdpi.com This approach could enable the C-H functionalization of the piperazine ring or the activation of precursors under ambient conditions, reducing energy consumption and avoiding harsh reagents. mdpi.com

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents (e.g., water, ionic liquids, or supercritical fluids) can significantly reduce the environmental impact. Such methods have been successfully applied to the synthesis of other piperazine scaffolds.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, scalability, and efficiency. nsf.gov Flow reactors allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste and contact with hazardous intermediates. nsf.gov

Catalytic Approaches: Investigating novel catalytic systems, including biocatalysis or nano-catalysis, could lead to pathways with higher atom economy and selectivity, eliminating the need for stoichiometric reagents and simplifying purification processes.

Integration of Machine Learning for Reaction Prediction and Optimization

The convergence of data science and chemistry is opening new frontiers for synthetic optimization. beilstein-journals.orgresearchgate.net Machine learning (ML) algorithms can analyze vast datasets from previous chemical reactions to predict outcomes and suggest optimal conditions, accelerating the development process significantly. beilstein-journals.orgresearchgate.net

For dibenzyl piperazine-1,4-dicarboxylate, ML can be applied to:

Yield Prediction: By training models on data encompassing variables like temperature, solvent, catalyst, and reactant ratios, ML can predict the expected yield for a given set of conditions.

Condition Optimization: ML models can navigate the multidimensional space of reaction parameters to identify the optimal combination for maximizing yield and minimizing byproducts. beilstein-journals.orgresearchgate.net This is particularly valuable for complex multi-component reactions.

Route Suggestion: Advanced ML-driven retrosynthesis tools can propose novel and potentially more efficient synthetic pathways that a human chemist might not consider. beilstein-journals.orgresearchgate.net

| Input Parameters | Predicted Output |

|---|---|

| Reactant A: Piperazine (1 eq) Reactant B: Benzyl Chloroformate (2.1 eq) Catalyst: None Solvent: Dichloromethane Temperature: 25°C | Yield: 85% Purity: 92% Reaction Time: 4 hours |

| Reactant A: Piperazine (1 eq) Reactant B: Benzyl Chloroformate (2.1 eq) Catalyst: DMAP (0.1 eq) Solvent: Acetonitrile Temperature: 40°C | Yield: 95% Purity: 98% Reaction Time: 1.5 hours |

Advanced In Situ Spectroscopic Monitoring of Transformations

A deeper understanding of reaction kinetics and mechanisms is crucial for process control and optimization. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time without altering the reaction environment. This provides invaluable data on reaction rates, the formation of intermediates, and the consumption of reactants.

Future methodological advancements in this area include:

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the formation of the carbamate (B1207046) functional groups and the disappearance of starting materials by monitoring characteristic peaks in real-time.

In Situ NMR Spectroscopy: For detailed mechanistic insights, real-time NMR can provide structural information on transient intermediates and quantify the concentration of all species present in the reaction mixture over time.

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework allows for automated, real-time control of reaction parameters to ensure consistent product quality and optimize efficiency.

| Technique | Information Gained | Application to Synthesis |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration of reactants and products; reaction kinetics. | Monitor the appearance of the C=O stretch of the carbamate group (~1700 cm⁻¹) to track product formation. |

| NMR Spectroscopy | Structural elucidation of intermediates; quantification of all species. | Observe the shift of piperazine protons upon dicarboxylation and quantify conversion rates. |

| Mass Spectrometry (e.g., DART) | Rapid detection of product and byproducts; reaction completion. | Confirm the molecular weight of the final product and detect any side-reactions in real-time. |

Exploration in Catalysis and Materials Science beyond Biological Applications

While the piperazine scaffold is a cornerstone of medicinal chemistry, its rigid and symmetrical nature, especially in the dicarboxylate form, presents opportunities in materials science and catalysis.

Future research directions could involve:

Metal-Organic Frameworks (MOFs): Dibenzyl piperazine-1,4-dicarboxylate can be explored as a rigid organic linker to construct novel MOFs. By modifying the benzyl groups with additional coordinating functionalities, materials with tailored porosity, catalytic activity, or sensing capabilities could be designed.

Coordination Polymers: The nitrogen atoms of the piperazine ring and the carbonyl oxygens of the dicarboxylate groups offer multiple coordination sites for metal ions, making it a promising building block for coordination polymers with interesting magnetic or optical properties.

Catalyst Scaffolds: The compound can serve as a scaffold for developing new asymmetric catalysts. Chiral auxiliaries could be attached to the piperazine ring, and the entire molecule could act as a ligand for transition metal-catalyzed reactions. The successful use of indium–diphenyl phosphate (B84403) catalysis in synthesizing piperazine derivatives highlights the potential for developing novel catalytic systems. rsc.org

Computational Design of Novel Dibenzyl Piperazine-1,4-dicarboxylate Analogs

In silico methods are indispensable tools for the rational design of new molecules with desired properties, significantly reducing the time and cost associated with trial-and-error synthesis. nih.gov

For dibenzyl piperazine-1,4-dicarboxylate, computational design can be used to:

Virtual Screening: Create virtual libraries of analogs by modifying the benzyl groups or substituting the piperazine ring. biointerfaceresearch.com These libraries can then be screened in silico against biological targets to identify promising candidates for synthesis. biointerfaceresearch.com

Property Prediction (ADMET): Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with favorable pharmacokinetic profiles early in the design phase. nih.gov

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the molecule and its interactions with biological targets or other molecules in a material, helping to understand binding modes and stability. nih.gov This approach has been successfully used to design novel piperazine-containing conjugates. nih.gov

| Step | Description | Computational Tool |

|---|---|---|

| 1. Scaffold Hopping/Modification | Generate a virtual library of analogs by altering substituents on the benzyl rings or the piperazine core. | Ligand design software (e.g., Schrödinger Maestro, MOE) |

| 2. Molecular Docking | Screen the virtual library against a specific protein target to predict binding affinity and pose. | Docking software (e.g., AutoDock, Glide) |

| 3. ADMET Prediction | Predict pharmacokinetic and toxicity profiles for the top-scoring compounds from docking. | QikProp, SwissADME |

| 4. Molecular Dynamics | Simulate the stability of the ligand-protein complex for the most promising candidates. | GROMACS, AMBER |

| 5. Prioritization for Synthesis | Select a small number of high-potential analogs for chemical synthesis and experimental validation. | Data analysis and visualization tools |

Q & A

Basic: What are the standard synthetic routes for dibenzyl piperazine-1,4-dicarboxylate derivatives?

Answer:

The synthesis typically involves a stepwise approach:

Piperazine ring formation : Cyclization of diamines under controlled pH and temperature .

Substituent introduction :

- Benzyl groups are added via nucleophilic substitution or esterification (e.g., using benzyl chloride in the presence of triethylamine).

- Carboxylate moieties are introduced via chloroacetyl chloride or benzodioxinylcarbonyl chloride .

Purification : Column chromatography or recrystallization in solvents like methanol or chloroform .

Key validation : NMR (e.g., H and C) and HRMS for structural confirmation .

Basic: Which analytical methods are critical for characterizing dibenzyl piperazine-1,4-dicarboxylate?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon backbone integrity. For example, tert-butyl groups show distinct singlets at ~1.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and functional group addition (e.g., [M+H]+ peaks) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in piperazine-dicarboxylate salts .

Advanced: How can synthetic routes be optimized for scalability while minimizing side reactions?

Answer:

- Green Chemistry : Use flow reactors to enhance reaction efficiency and reduce solvent waste .

- Deuterated Reagents : For kinetic isotope studies to track reaction pathways (e.g., deuterated tert-butyl groups in isotopic labeling) .

- Catalytic Methods : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in benzyl group attachment .

Validation : Monitor intermediates via LC-MS and adjust stoichiometry to suppress byproducts like hydrolyzed esters .

Advanced: How is dibenzyl piperazine-1,4-dicarboxylate applied in metal-organic framework (MOF) design?

Answer:

- Linker Role : The dicarboxylate moiety coordinates with metal ions (e.g., Zn, Fe) to form porous networks. For example, Fe(DSBDC) MOFs exhibit enhanced electrical conductivity (~10 S/cm) due to ligand-metal charge transfer .

- Tunability : Substituents (e.g., chloro or benzodioxinyl groups) adjust pore size and stability for gas storage or catalysis .

Experimental Design : Use solvothermal synthesis with dimethylformamide (DMF) as a solvent and modulator .

Advanced: How can researchers resolve contradictions in solubility data for this compound?

Answer:

- Contextual Analysis : Solubility varies with solvent polarity. For example:

- Method Adjustments :

- Use co-solvents (e.g., methanol-water mixtures) for in vitro assays.

- Validate via dynamic light scattering (DLS) to detect aggregation .

Advanced: What strategies are used to evaluate its bioactivity in enzyme inhibition studies?

Answer:

- Target Selection : Piperazine derivatives often inhibit kinases or proteases. For example, benzodioxinylcarbonyl groups mimic ATP-binding motifs in kinases .

- Assays :

- Dose-Response Analysis : IC values derived from enzyme activity curves (e.g., 10–100 µM ranges) .

Advanced: How is crystallographic data leveraged to understand its solid-state behavior?

Answer:

- Single-Crystal X-ray Diffraction : Resolves bond angles and dihedral angles (e.g., ~85° for benzodioxinyl groups), influencing packing efficiency .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H⋯O hydrogen bonds) contributing to stability .

- Polymorphism Screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to identify metastable forms .

Advanced: What computational methods predict its reactivity in nucleophilic substitutions?

Answer:

- Density Functional Theory (DFT) : Calculates activation energies for chloroacetyl group substitution (e.g., ΔG‡ ~25 kcal/mol for amine attacks) .

- Natural Bond Orbital (NBO) Analysis : Identifies electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic attack .

- MD Simulations : Models solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .

Advanced: How is isotopic labeling applied in metabolic stability studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.